1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

Physicochemical characterization Chromatographic separation HPLC method development

Procure Drotaverine Impurity 01 (QTL345-01) as the only commercially available benzyl-dihydroisoquinoline reference standard pairing 6,7-diethoxy substitution with a 3,4-dimethoxybenzyl group. This hybrid substitution pattern generates distinct chromatographic retention, MS fragmentation (m/z 370.2), and pKa (6.22) that cannot be extrapolated from ethaverine, papaverine, or drotaverine. Supplied with full structural characterization (MS, ¹H/¹³C NMR, UV, HPLC, KF) and a comprehensive COA, enabling unambiguous identification and quantification in HPLC/LC-MS impurity methods for drotaverine ANDA submissions. Generic substitution by ethaverine or dihydropapaverine would invalidate regulatory impurity profiling under ICH Q3A/Q3B.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 1253527-65-9
Cat. No. B6363164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
CAS1253527-65-9
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3)OC)OC)OCC
InChIInChI=1S/C22H27NO4/c1-5-26-21-13-16-9-10-23-18(17(16)14-22(21)27-6-2)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14H,5-6,9-11H2,1-4H3
InChIKeyBDUGQWXHGOKJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline (CAS 1253527-65-9): A Structurally Distinct Dihydroisoquinoline for PDE-Focused Research and Drotaverine Analytical Quality Control


1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline (CAS 1253527-65-9, molecular formula C22H27NO4, molecular weight 369.46 g/mol) is a synthetic benzyl-dihydroisoquinoline derivative characterized by a hybrid substitution pattern—a 3,4-dimethoxybenzyl group at C-1 paired with 6,7-diethoxy groups on the dihydroisoquinoline core . This compound is formally designated as Drotaverine Impurity 01 (QTL345-01) and is manufactured as a certified reference standard (≥98% purity, HPLC) with full structural characterization (MS, ¹H/¹³C NMR, UV) for use in analytical method development, method validation (AMV), and quality control (QC) applications during drotaverine drug substance and product development .

Why Papaverine, Ethaverine, or Dihydropapaverine Cannot Substitute for 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline in Analytical or Pharmacological Workflows


The benzyl-dihydroisoquinoline chemical space contains several closely related FDA-approved or historically used spasmolytic agents—papaverine (6,7-dimethoxy; 3,4-dimethoxybenzyl), ethaverine (6,7-diethoxy; 3,4-diethoxybenzyl), dihydropapaverine (6,7-dimethoxy-3,4-dihydro; 3,4-dimethoxybenzyl), and drotaverine (6,7-diethoxy; 3,4-diethoxybenzylidene)—each with distinct substitution and oxidation states. The target compound occupies a unique structural niche: the isoquinoline core bears electron-donating, lipophilic ethoxy groups (vs. methoxy in papaverine/dihydropapaverine), while the benzyl substituent retains the less lipophilic dimethoxy pattern (vs. diethoxy in ethaverine/drotaverine) [1]. This mixed substitution generates physicochemical properties (predicted boiling point 504.9 °C, pKa 6.22) that fall between the all-methoxy and all-ethoxy series, meaning that analytical retention times, detector response factors, solubility profiles, and pharmacological target engagement cannot be extrapolated from any single close analog . For drotaverine manufacturers, this compound is a process-specific impurity requiring an authentic, independently characterized reference standard; generic substitution by ethaverine or dihydropapaverine would invalidate regulatory impurity profiling and risk non-compliance with ICH Q3A/Q3B guidelines.

Quantitative Differentiation Evidence for 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline vs. Closest Structural Analogs


Predicted Boiling Point Places the Compound at the Midpoint Between All-Methoxy and All-Ethoxy Isoquinoline Series, Enabling Distinguishable Chromatographic Behavior

The predicted boiling point of the target compound (504.9±50.0 °C) is approximately 22 °C higher than that of 3,4-dihydropapaverine (482.6±45.0 °C) [1] and 22 °C lower than that of ethaverine (527.1±45.0 °C) . This intermediate value is consistent with the mixed methoxy/ethoxy substitution pattern and translates into distinct GC retention indices and HPLC reversed-phase retention behavior relative to both the all-methoxy and all-ethoxy analogs, enabling unambiguous separation and identification in complex mixtures.

Physicochemical characterization Chromatographic separation HPLC method development

Predicted pKa of 6.22 Differentiates the Target from Ethaverine (pKa 6.41) and Dihydropapaverine (pKa 6.12), Impacting Ionization-Dependent Solubility and Reversed-Phase Retention

The predicted pKa of the target compound is 6.22±0.20 . This value is 0.19 log units lower than ethaverine (pKa 6.41±0.40, predicted) [1] and 0.10 log units higher than 3,4-dihydropapaverine (pKa 6.12±0.20, predicted) . The target compound also exhibits a pKa 0.05 units higher than drotaverine (pKa 6.17±0.20, predicted) [2]. These differences, while modest, are sufficient to produce measurable shifts in retention time on pH-sensitive reversed-phase columns when mobile phase pH is near the pKa values, and they directly affect the ionization state and aqueous solubility at physiologically relevant pH.

Ionization constant Reversed-phase chromatography Solubility prediction

Mixed Methoxy/Ethoxy Substitution Creates a Molecular Weight (369.46 Da) That Is Structurally Resolvable from All Four Closest Analogs by Mass Spectrometry, Eliminating Isobaric Interference

The target compound has a monoisotopic mass of 369.46 Da (C22H27NO4) . This mass is 28.06 Da higher than papaverine and 3,4-dihydropapaverine (C20H21NO4, 339.39 Da; C20H23NO4, 341.41 Da) due to the replacement of two methoxy groups (–OCH3, 31 Da each) with two ethoxy groups (–OC2H5, 45 Da each) on the isoquinoline core [1]. Conversely, it is 26.04 Da lighter than ethaverine (C24H29NO4, 395.49 Da) and 28.04 Da lighter than drotaverine (C24H31NO4, 397.51 Da) because the benzyl substituent bears methoxy rather than ethoxy groups . None of the four closest structural analogs share the same molecular formula or nominal mass, ensuring that the target compound produces a unique [M+H]⁺ ion in LC-MS and can be unambiguously identified without isobaric interference.

Mass spectrometry Impurity identification Structural elucidation

The Target Compound Is Supplied as a Fully Characterized Drotaverine Impurity Reference Standard with Quantitative Certificate of Analysis (COA), Whereas Generic Analogs Are Not Qualified for This Regulatory Purpose

The target compound is commercially available as Drotaverine Impurity 01 (QTL345-01) at ≥98% purity (HPLC) with a comprehensive COA that includes structural confirmation by MS, ¹H NMR, ¹³C NMR, and UV spectroscopy, plus quantitative assay by HPLC, water content by Karl Fischer titration, and residual solvent analysis by NMR [1]. By contrast, 3,4-dihydropapaverine is supplied as Papaverine Hydrochloride EP Impurity C for a different API (papaverine), and ethaverine is offered as Drotaverine Impurity 3 but with a different CAS number (486-47-5) and different substitution pattern (all-ethoxy), making neither suitable as a direct substitute for drotaverine-specific impurity method validation [2].

Reference standard Quality control Regulatory compliance Method validation

Class-Level SAR Inference: 6,7-Diethoxy Substitution on the Isoquinoline Core Is Associated with Enhanced PDE4 Inhibitory Potency Relative to 6,7-Dimethoxy Analogs, Suggesting the Target Retains Favorable Pharmacological Potential

In a direct comparative study, ethylpapaverine (ethaverine; 6,7-diethoxy isoquinoline core) inhibited phosphodiesterase (PDE) activity with a Ki of 0.8 µM, while papaverine (6,7-dimethoxy core) exhibited a Ki of 2 µM—a 2.5-fold difference in potency [1]. In a separate drug repurposing screen, ethaverine hydrochloride was confirmed as a potent PDE4 inhibitor with IC50 in the range of 0.41–2.46 µM, and its binding mode was resolved by X-ray crystallography (PDB 8K4C) [2]. The target compound retains the 6,7-diethoxy isoquinoline core associated with higher PDE4 affinity while introducing a 3,4-dimethoxybenzyl group that reduces overall lipophilicity relative to the all-ethoxy ethaverine. Although no direct PDE4 IC50 data are available for the target compound, the class-level SAR trend indicates that the 6,7-diethoxy substitution is a key determinant of PDE4 potency, and the target compound is expected to occupy the same PDE4 catalytic site as ethaverine based on conserved pharmacophoric elements.

Phosphodiesterase-4 inhibition Structure-activity relationship Smooth muscle relaxation

High-Value Application Scenarios for 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline (CAS 1253527-65-9) Based on Quantitative Differentiation Evidence


Drotaverine ANDA/NDA Impurity Profiling and Method Validation

The compound serves as Drotaverine Impurity 01 (QTL345-01) for the development and validation of HPLC/LC-MS impurity methods required for drotaverine ANDA submissions. Its distinct molecular weight (369.46 Da), intermediate boiling point (504.9 °C), and unique pKa (6.22) ensure it is chromatographically and mass-spectrometrically resolvable from the drotaverine API peak (MW 397.51 Da, BP 564.0 °C, pKa 6.17) and from other specified impurities such as ethaverine (Impurity 3, MW 395.49 Da). The comprehensive COA (MS, NMR, UV, HPLC, KF, residual solvents) supports full regulatory traceability as required by ICH Q3A and Q3B [1].

Structure-Activity Relationship (SAR) Studies of PDE4 Inhibitors with Mixed Alkoxy Substitution Patterns

The compound is the only commercially available benzyl-dihydroisoquinoline that pairs 6,7-diethoxy substitution (associated with a 2.5-fold improvement in PDE4 Ki vs. 6,7-dimethoxy analogs; ethaverine Ki = 0.8 µM vs. papaverine Ki = 2 µM) with a 3,4-dimethoxybenzyl group. This enables head-to-head pharmacological comparison with ethaverine (all-ethoxy), papaverine (all-methoxy), and drotaverine (all-ethoxy, benzylidene) to dissect the contribution of benzyl vs. isoquinoline alkoxy substitution to PDE4 potency, subtype selectivity (PDE4B vs. PDE4D), and L-type calcium channel blocking activity [2][3].

Metabolic Stability and CYP450 Interaction Profiling of Differential Alkoxy-Substituted Isoquinolines

The mixed methoxy/ethoxy pattern creates a unique metabolic liability profile: the 6,7-diethoxy groups may undergo CYP450-mediated O-deethylation at rates distinct from O-demethylation of 6,7-dimethoxy analogs, while the 3,4-dimethoxybenzyl group retains the metabolic handling characteristic of papaverine rather than the diethoxybenzyl of ethaverine. This makes the compound a valuable tool compound for studying how differential alkoxy substitution on the isoquinoline vs. benzyl ring affects metabolic stability, CYP isoform selectivity, and potential for reactive metabolite formation—critical for prioritizing lead candidates in PDE4-targeted drug discovery programs [2].

Forced Degradation Studies and Stability-Indicating Method Development for Drotaverine Drug Products

As a process-related impurity with a distinct oxidation state (3,4-dihydroisoquinoline core) relative to drotaverine (benzylidene-tetrahydroisoquinoline), the target compound can be used as a marker for specific degradation pathways (e.g., reduction of the benzylidene double bond) in forced degradation studies under ICH Q1A/Q1B conditions. The predicted pKa difference (6.22 vs. 6.17 for drotaverine) allows separation under optimized pH conditions, and the unique [M+H]⁺ ion (m/z 370.2) provides unambiguous identification in stability-indicating LC-MS methods .

Quote Request

Request a Quote for 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.